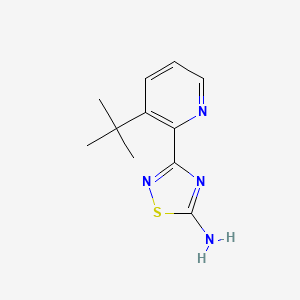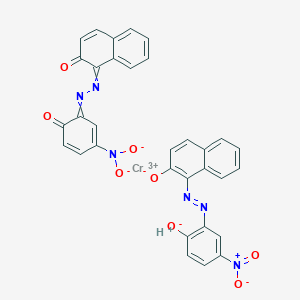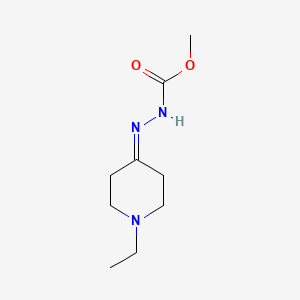
Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester (9CI) is a chemical compound with the molecular formula C9H17N3O2 It is known for its unique structure, which includes a hydrazinecarboxylic acid moiety and a piperidinylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with an appropriate piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products depending on the substituents involved.
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparaison Avec Des Composés Similaires
Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester can be compared with other similar compounds, such as:
Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.
Hydrazinecarboxylic acid derivatives: Various derivatives of hydrazinecarboxylic acid with different substituents can be compared based on their chemical properties and applications.
The uniqueness of Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester lies in its specific structure and the resulting chemical and biological properties, which make it valuable for a wide range of research and industrial applications.
Propriétés
Numéro CAS |
560102-87-6 |
|---|---|
Formule moléculaire |
C9H17N3O2 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
methyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate |
InChI |
InChI=1S/C9H17N3O2/c1-3-12-6-4-8(5-7-12)10-11-9(13)14-2/h3-7H2,1-2H3,(H,11,13) |
Clé InChI |
JEKMVCBZJGAKJS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(=NNC(=O)OC)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
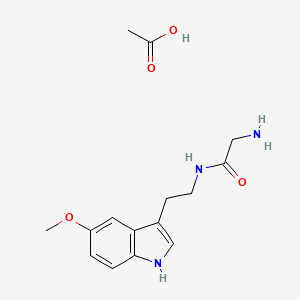
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
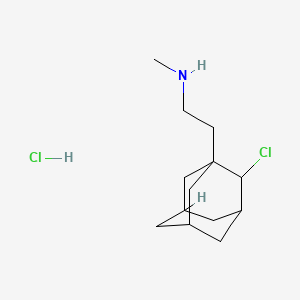
![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
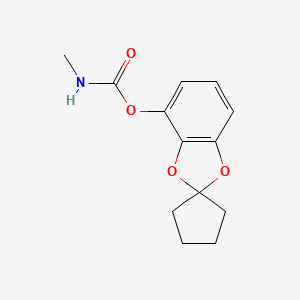
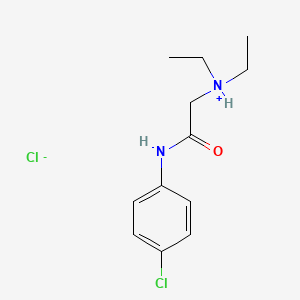
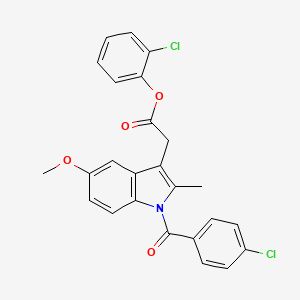
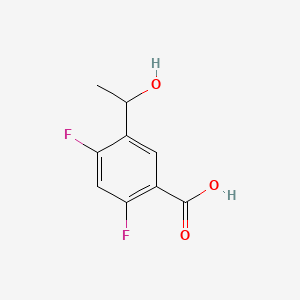
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
